IRX4310 is derived from a series of synthetic modifications aimed at enhancing the pharmacological properties of its parent compounds. It is classified as a small organic molecule, specifically within the category of heterocyclic compounds, which are characterized by their ring structures containing at least one atom that is not carbon. This classification is significant as it often correlates with specific biological activities and interactions within biological systems.
The synthesis of IRX4310 involves several chemical reactions that typically include:
The molecular structure of IRX4310 can be elucidated using various analytical techniques:
The molecular formula, connectivity, and stereochemistry are critical for understanding how IRX4310 interacts with biological targets.
IRX4310 undergoes various chemical reactions that are essential for its biological activity. Key reactions include:
These reactions are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
The mechanism of action of IRX4310 involves its interaction with specific biological targets, such as enzymes or receptors. The following points summarize its action:
Understanding these mechanisms is vital for developing effective therapies based on IRX4310.
IRX4310 exhibits several notable physical and chemical properties:
Analyses using techniques like differential scanning calorimetry or thermogravimetric analysis can provide detailed insights into these properties.
IRX4310 has potential applications in various scientific fields:
The ongoing research into IRX4310 highlights its versatility as a compound with significant implications across multiple scientific domains.
The synthesis of IRX4310 reflects iterative optimizations driven by pharmacological goals. Early routes relied on classical Horner-Wadsworth-Emmons (HWE) reactions to form its α,β-unsaturated carboxylic acid core, a structural motif critical for RAR binding. Initial methods suffered from low yields (45-55%) due to E/Z isomerization and adamantyl group steric hindrance [3].
In the mid-2000s, Allergan and Ligand Pharmaceuticals developed a convergent pathway:
Post-2010, Io Therapeutics optimized crystallization-based purification, eliminating chromatography and reducing solvent waste. Current routes achieve >75% yield and >99% E-isomer purity via microwave-assisted coupling, reducing reaction times from hours to minutes [3].
Table 1: Evolution of IRX4310 Synthesis
Phase | Core Reaction | Yield (%) | Purity Advancement |
---|---|---|---|
Early (Pre-2005) | HWE Olefination | 45-55 | Low E-selectivity |
Mid (2005-2010) | Wittig-Adams Crystallization | 68 | >95% E-isomer |
Current (Post-2010) | Microwave Wittig-Saponification | >75 | >99% E-isomer, chromatography-free |
IRX4310 manufacturing increasingly aligns with green chemistry principles to minimize environmental impact [4] [6]:
A notable innovation is CO₂-responsive catalysis. Ruthenium nanoparticles (Ru NPs) on polymer-grafted silica adapt selectivity in hydrogenation steps under H₂/CO₂ mixtures, reducing byproduct formation by 60% [7]. This approach exemplifies in situ auxiliary control, avoiding protecting groups (Principle #8).
Table 2: Green Chemistry Metrics in IRX4310 Synthesis
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
PMI (Process Mass Intensity) | 120 | 35 | 71% reduction |
Solvent Waste (L/kg) | 850 | 200 | 76% reduction |
Energy Consumption | 900 kWh/kg | 300 kWh/kg | 67% reduction |
E-Factor (kg waste/kg product) | 115 | 30 | 74% reduction |
Catalysis is pivotal for enhancing selectivity in IRX4310’s sterically crowded adamantyl-phenol scaffold:
Homogeneous Catalysis
Heterogeneous Catalysis
Table 3: Catalytic Systems for Key IRX4310 Steps
Reaction Step | Catalyst | Selectivity/Efficiency Gain | Mechanistic Insight |
---|---|---|---|
Adamantylation | H-Y Zeolite | 98% yield, no Lewis acid waste | Shape-selective alkylation |
Acrylate Coupling | Pd NPs/SiO₂ | 90% yield, 40°C lower temperature | Ligand-free Heck-type coupling |
C=C Bond Formation | Ru@PGS + CO₂/H₂ | E/Z >99:1 | CO₂ triggers alkylammonium formate formation |
Adamantylation: Electrophilic Aromatic Substitution
The adamantyl cation, generated in situ from 1-bromoadamantane and Brønsted/Lewis acids, attacks the para position of phenol. Density Functional Theory (DFT) studies show a 12 kcal/mol preference for para over ortho due to steric repulsion from phenolic oxygen [3].
Acrylate Formation: Tandem Wittig-Saponification
The Wittig reaction proceeds via a betaine intermediate, with CPME solvent favoring the erythro configuration, leading to the E-acrylate. Subsequent saponification involves nucleophilic hydroxide attack on the ester carbonyl, facilitated by micellar catalysis in water.
RAR Antagonism: Allosteric Inhibition
IRX4310 binds RAR’s ligand-binding domain (LBD) with Kd = 0.8 nM. Unlike agonists (e.g., all-trans retinoic acid), its adamantyl group induces helix H12 displacement, preventing co-activator recruitment. This suppresses transcriptional activity, validated via:
Table 4: Molecular Interactions of IRX4310 vs. RAR Agonists
Parameter | IRX4310 (Antagonist) | ATRA (Agonist) | Biological Consequence |
---|---|---|---|
H12 Position | Displaced (inactive) | Docked (active) | Blocks co-activator binding |
Binding Affinity (Kd) | 0.8 nM | 0.2 nM | High potency inhibition |
Lipid Droplet Effect (HCV) | Increased accumulation | Decreased accumulation | Enhances HCV replication [3] |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9